![molecular formula C20H22N4O4S2 B3011771 4-(N,N-dimethylsulfamoyl)-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941948-86-3](/img/structure/B3011771.png)
4-(N,N-dimethylsulfamoyl)-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Research suggests that this compound exhibits promising anticancer properties. It may inhibit tumor growth by interfering with cellular processes or signaling pathways. Further studies are needed to understand its mechanism of action and potential clinical applications .
- The compound’s structure includes a sulfonamide group, which is known for its antibacterial and antifungal effects. Researchers have explored its use against drug-resistant bacteria and fungal pathogens. Investigating its efficacy and safety could lead to new antimicrobial agents .
- Inflammation plays a role in various diseases. This compound might have anti-inflammatory properties due to its structural features. Studying its impact on inflammatory pathways could provide insights for drug development .
- Some studies suggest that this compound could protect neurons from damage or degeneration. Investigating its effects on neurodegenerative diseases (such as Alzheimer’s or Parkinson’s) could be valuable .
- The oxadiazole moiety in this compound can act as a chelating agent, binding to metal ions. Researchers have explored its potential in metal ion detection, environmental remediation, and drug delivery systems .
- Chemists use this compound as a building block in organic synthesis. Its diverse functional groups allow for modifications, making it useful in designing new molecules for drug development .
Anticancer Activity
Antibacterial and Antifungal Properties
Anti-inflammatory Effects
Neuroprotective Potential
Metal Ion Chelation
Organic Synthesis and Medicinal Chemistry
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-14-5-4-6-15(11-14)13-29-20-23-22-18(28-20)12-21-19(25)16-7-9-17(10-8-16)30(26,27)24(2)3/h4-11H,12-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSDTBZFNFTHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide |
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